3,5-dimethyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)-1,2-oxazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)-1,2-oxazole-4-sulfonamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a triazolopyrimidine ring, a propyl chain, a dimethylisoxazole ring, and a sulfonamide group
Mechanism of Action
Target of Action
The primary target of the compound 3,5-dimethyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)-1,2-oxazole-4-sulfonamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the death of rapidly dividing cells, such as cancer cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the transition from the G1 phase to the S phase of the cell cycle . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on rapid cell division .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have suitable bioavailability .
Result of Action
The result of the action of this compound is significant alteration in cell cycle progression, leading to apoptosis within cells . This is particularly impactful in the context of cancer treatment, where the goal is often to induce cell death in rapidly dividing cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)-1,2-oxazole-4-sulfonamide typically involves multiple steps:
Formation of the Triazolopyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions, often using alkyl halides in the presence of a base.
Synthesis of the Dimethylisoxazole Ring: This step may involve the cyclization of diketones or other suitable precursors.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)-1,2-oxazole-4-sulfonamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, or other electrophiles in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3,5-dimethyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)-1,2-oxazole-4-sulfonamide: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which could regulate various cellular processes.
Medicine: Explored for its anticancer activity and potential therapeutic applications in other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
3,5-dimethyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)-1,2-oxazole-4-sulfonamide: can be compared with other compounds containing similar structural motifs:
- N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)cyclopropanesulfonamide
- N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
These compounds share the triazolopyrimidine ring but differ in other structural elements, which can influence their chemical properties and biological activities. The unique combination of the dimethylisoxazole ring and sulfonamide group in This compound sets it apart, potentially offering distinct advantages in specific applications.
Properties
IUPAC Name |
3,5-dimethyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O3S/c1-9-12(10(2)22-18-9)23(20,21)17-5-3-4-11-6-14-13-15-8-16-19(13)7-11/h6-8,17H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSIZAIUSBKNFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.